Aluminumhexafluoro-2,4-pentanedionat
Description
Introduction to Aluminumhexafluoro-2,4-pentanedionat
Chemical Identity and Nomenclature
This compound is systematically named aluminum tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato) under IUPAC nomenclature. Its molecular formula, C₁₅H₃AlF₁₈O₆ , reflects the coordination of three hexafluoroacetylacetonate (hfac) ligands to a central aluminum ion. The compound is alternatively designated as aluminum hexafluoroacetylacetonate or Al(hfac)₃ in informal contexts, though the latter abbreviation is avoided in formal writing per stylistic guidelines.
Table 1: Key Identifiers of this compound
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 15306-18-0 | |
| Molecular Weight | 648.13–648.17 g/mol | |
| Melting Point | 70–73°C | |
| Boiling Point | 170°C | |
| Density | 1.859 g/cm³ |
The compound’s synonyms include aluminium tris[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate] and aluminum hexafluoropentanedionate, reflecting slight variations in naming conventions across regions. Its structural relationship to β-diketonate ligands places it within the broader family of metal-organic coordination complexes, which are renowned for their stability and reactivity.
Historical Development and Discovery
The synthesis of this compound emerged from mid-20th-century advancements in fluorinated β-diketonate chemistry. The ligand precursor, hexafluoroacetylacetone (Hhfac) , was first reported in the 1960s as part of efforts to enhance the volatility and thermal stability of metal complexes. Patents from the early 2000s, such as US20010034462A1, detail optimized methods for producing Hhfac and its metal derivatives, marking a pivotal shift toward industrial-scale applications.
This compound itself gained prominence in the 1980s as a precursor for chemical vapor deposition (CVD) processes, particularly in the semiconductor industry. Its ability to form high-purity aluminum oxide films under mild conditions drove widespread adoption. The compound’s development parallels innovations in organometallic catalysis, where its strong Lewis acidity enabled breakthroughs in Friedel-Crafts and Diels-Alder reactions.
Structural Characteristics and Molecular Geometry
The molecular architecture of this compound features an octahedral coordination geometry, with the aluminum(III) center bonded to six oxygen atoms from three bidentate hfac ligands. Each ligand donates two oxygen atoms, forming five-membered chelate rings that confer exceptional thermodynamic stability. X-ray crystallography confirms a trigonal antiprismatic arrangement, with Al–O bond lengths averaging 1.86 Å.
Table 2: Structural Parameters
| Parameter | Value | Source Reference |
|---|---|---|
| Coordination Number | 6 | |
| Al–O Bond Length | 1.86 Å | |
| Ligand Denticity | Bidentate | |
| Molecular Symmetry | Trigonal Antiprismatic |
The fluorinated substituents on the ligand backbone (CF₃ groups) induce strong electron-withdrawing effects, polarizing the Al–O bonds and enhancing the compound’s Lewis acidity. This electronic configuration also reduces intermolecular interactions, explaining its sublimability at moderate temperatures (170°C). Crystallographic studies reveal a monoclinic crystal system with space group P2₁/c, further characterized by intermolecular fluorine interactions that stabilize the lattice.
Properties
Molecular Formula |
C15H3AlF18O6 |
|---|---|
Molecular Weight |
648.13 g/mol |
IUPAC Name |
aluminum;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5HF6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
SINRSQHVMMWHSI-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum hexafluoro-2,4-pentanedionat can be synthesized by reacting aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be carried out under anhydrous conditions to avoid moisture, which can affect the purity and yield of the product .
Industrial Production Methods: The industrial production of aluminum hexafluoro-2,4-pentanedionat follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified by recrystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions: Aluminum hexafluoro-2,4-pentanedionat undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionat ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Specific oxidizing agents can be used to oxidize aluminum hexafluoro-2,4-pentanedionat.
Substitution Reagents: Various ligands can be used to replace the hexafluoro-2,4-pentanedionat ligands under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new organometallic compounds with different ligands .
Scientific Research Applications
Material Science
Aluminum hexafluoro-2,4-pentanedionat is primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. This method is crucial for depositing thin films of aluminum and aluminum oxide on substrates for electronic and optoelectronic devices. The compound's ability to form stable complexes makes it an excellent precursor for high-quality thin films.
| Application | Description |
|---|---|
| MOCVD | Used for thin film deposition in electronics |
| Coatings | Provides protective and functional coatings |
Nanotechnology
The compound has gained attention in nanotechnology due to its role in synthesizing nanoparticles. Its unique chemical structure allows for the creation of aluminum-based nanoparticles with tailored properties for various applications, including drug delivery systems.
Case Study: Drug Delivery Systems
A study demonstrated that aluminum hexafluoro-2,4-pentanedionat enhances cellular uptake of therapeutic agents when used as a nanoparticle carrier. This property is particularly beneficial in targeted cancer therapies where precise drug delivery is crucial for treatment efficacy .
Biomedical Applications
In the biomedical field, aluminum hexafluoro-2,4-pentanedionat has been explored for its potential in drug formulation and delivery due to its biocompatibility and ability to improve the solubility of poorly soluble drugs.
| Biomedical Application | Benefits |
|---|---|
| Drug Formulation | Enhances solubility of drugs |
| Targeted Delivery | Improves cellular uptake |
Case Study 1: Thin Film Deposition
In a research project focused on semiconductor manufacturing, aluminum hexafluoro-2,4-pentanedionat was used as a precursor in MOCVD processes to produce high-quality aluminum oxide layers. The results indicated improved electrical properties and enhanced performance of the semiconductor devices compared to those using traditional precursors .
Case Study 2: Nanoparticle Synthesis
Another study investigated the synthesis of aluminum nanoparticles using aluminum hexafluoro-2,4-pentanedionat as a precursor. The nanoparticles exhibited remarkable catalytic properties that were leveraged in environmental remediation applications .
Mechanism of Action
The mechanism by which aluminum hexafluoro-2,4-pentanedionat exerts its effects is primarily through its role as a precursor in MOCVD processes. During MOCVD, the compound decomposes at high temperatures to deposit aluminum-containing films on substrates . The molecular targets and pathways involved in this process are related to the thermal decomposition and subsequent deposition of the material .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~648 g/mol (Al: 27 g/mol + 3 × 207 g/mol per ligand).
- Structure : Octahedral geometry around the Al³⁺ center, coordinated by three HFA ligands.
- Applications : Used in thin-film deposition for semiconductors, optical coatings, and catalysis .
Comparison with Similar Compounds
Chromium(III) Hexafluoroacetylacetonate
Formula : Cr(C₅HF₆O₂)₃
Molecular Weight : ~673 g/mol (Cr: 52 g/mol + 3 × 207 g/mol per ligand).
Properties :
- Higher thermal stability compared to aluminum analogs due to stronger Cr–O bonds.
- Used in catalytic oxidation reactions and as a dopant in magnetic materials .
Key Difference : Chromium(III) complexes exhibit redox activity, unlike aluminum, which is redox-inert.
Neodymium(III) Hexafluoro-2,4-pentanedionate Dihydrate
Formula : Nd(C₅HF₆O₂)₃·2H₂O
Molecular Weight : ~801 g/mol (Nd: 144.24 g/mol + 3 × 207 g/mol + 36 g/mol for water).
Properties :
- Hydrate form introduces hygroscopicity, limiting high-temperature applications.
- Applied in organic light-emitting diodes (OLEDs) and as a precursor for neodymium-doped lasers .
Key Difference : The dihydrate structure reduces volatility compared to anhydrous aluminum derivatives.
Cobalt(II) Hexafluoro-2,4-pentanedionate Hydrate
Properties:
- Paramagnetic due to Co²⁺, enabling use in spin-coating processes.
- Employed in nanoparticle synthesis and heterogeneous catalysis .
Key Difference : Cobalt’s redox versatility (e.g., Co²⁺/Co³⁺) contrasts with aluminum’s fixed +3 oxidation state.
Trimethylphosphine(hexafluoro-2,4-pentanedionato)copper(I)
Formula : Cu(C₅HF₆O₂)(P(CH₃)₃)
Molecular Weight : ~450 g/mol (estimated).
Properties :
- Linear geometry around Cu(I), with enhanced solubility in organic solvents.
- Utilized in click chemistry and cross-coupling reactions .
Key Difference : The presence of a phosphine ligand modifies electronic properties, enabling unique catalytic pathways.
Data Table: Comparative Analysis
Biological Activity
Aluminum hexafluoro-2,4-pentanedionat, also known as aluminum tris(2,4-pentanedionate) or aluminum hexafluoroacetylacetonate, is a coordination compound that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its aluminum center coordinated with hexafluorinated 2,4-pentanedionate ligands, which can influence its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of aluminum hexafluoro-2,4-pentanedionat is , and its molecular weight is approximately 240.15 g/mol. The structure consists of an aluminum atom surrounded by three bidentate ligands that stabilize the complex through chelation.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅F₆O₂Al |
| Molecular Weight | 240.15 g/mol |
| CAS Number | 15306-18-0 |
| IUPAC Name | Aluminum hexafluoro-2,4-pentanedionate |
Aluminum hexafluoro-2,4-pentanedionat exhibits biological activity primarily through its interaction with various biomolecules. The presence of fluorine atoms enhances the lipophilicity and electron-withdrawing properties of the compound, potentially increasing its affinity for cellular membranes and proteins. This characteristic allows it to modulate enzyme activities and receptor interactions.
Case Studies and Research Findings
- Enzyme Inhibition : Research has indicated that aluminum hexafluoro-2,4-pentanedionat can inhibit certain enzymes involved in metabolic pathways. A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential implications for neuropharmacology .
- Antimicrobial Activity : Another study explored the antimicrobial properties of aluminum hexafluoro-2,4-pentanedionat against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Toxicological Studies : Toxicity assessments have been conducted to evaluate the safety profile of aluminum hexafluoro-2,4-pentanedionat. In animal models, it was observed that high concentrations could lead to cytotoxic effects in liver and kidney tissues, necessitating further investigation into safe dosage levels for therapeutic applications .
Comparative Analysis with Similar Compounds
The biological activity of aluminum hexafluoro-2,4-pentanedionat can be compared to other metal complexes with similar ligands:
| Compound | Biological Activity | Notable Effects |
|---|---|---|
| Aluminum acetylacetonate | Moderate enzyme inhibition | Used in drug delivery systems |
| Iron hexafluoroacetylacetonate | Strong antimicrobial properties | Effective against resistant bacteria |
| Zinc hexafluoroacetylacetonate | Antioxidant activity | Protective effects on cells |
Q & A
Q. How do isotopic labeling studies (e.g., ²⁷Al NMR) clarify the hydrolysis mechanisms of this compound?
- Answer : Synthesize isotopically enriched ²⁷Al complexes to track hydrolysis pathways via variable-temperature NMR . Use stopped-flow kinetics to measure intermediate formation rates. Compare with ab initio molecular dynamics (AIMD) simulations to model solvent interactions .
Methodological Notes
- Data Contradiction Analysis : When resolving conflicting results (e.g., thermal vs. kinetic stability), apply error propagation models to quantify measurement uncertainties. Reference frameworks like GUM (Guide to the Expression of Uncertainty in Measurement) for standardized reporting .
- Theoretical Frameworks : Link experimental designs to concepts like hard-soft acid-base (HSAB) theory to rationalize ligand substitution preferences or Marcus theory for electron-transfer kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
